(S)-3-Aminotetrahydrofuran-3-carboxylic acid
Overview
Description
(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a chiral amino acid derivative with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected amino acid or a tetrahydrofuran derivative.
Cyclization: The precursor undergoes cyclization to form the tetrahydrofuran ring.
Amination: Introduction of the amino group is achieved through various amination reactions.
Deprotection: If protective groups are used, they are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and biocatalysis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Aminotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(S)-3-Aminotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Aminotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
®-3-Aminotetrahydrofuran-3-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
Tetrahydrofuran-3-carboxylic acid: Lacks the amino group, leading to different chemical properties.
3-Aminotetrahydrofuran: Lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness
(S)-3-Aminotetrahydrofuran-3-carboxylic acid is unique due to its chiral nature and the presence of both an amino group and a carboxylic acid group. This combination of features makes it a versatile compound for various applications in synthesis and research.
Biological Activity
(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 147.2 g/mol
- Structure : Characterized by a five-membered tetrahydrofuran ring containing an amino group and a carboxylic acid group.
The presence of both amino and carboxylic functional groups enhances the compound's versatility in biological interactions, making it suitable for various applications in drug development and organic synthesis.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting serine proteases involved in coagulation processes, suggesting its application in anticoagulant therapies.
- Binding Affinity : Its ability to form stable complexes with nucleic acids indicates potential roles in modulating gene expression and influencing cellular functions through specific interactions with DNA or RNA.
- Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects by influencing pathways associated with oxidative stress and inflammation, particularly in models of neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(R)-3-Aminotetrahydrofuran-3-carboxylic acid | Chiral counterpart of (S)-isomer | Potentially different biological activity |
2-Aminotetrahydrofuran | Lacks carboxylic acid functionality | Simpler structure; less versatile |
4-Aminobutyric acid | Linear chain structure with an amino group | Different reactivity patterns; not cyclic |
This compound stands out due to its unique combination of functional groups, which allows for a broader range of interactions compared to its structural analogs.
Case Studies and Research Findings
- Anticoagulant Activity : Research indicates that (S)-3-amino-tetrahydrofuran-3-carboxylic acid exhibits significant antithrombotic activity. It has been observed to inhibit thrombin or factor Xa, contributing to its effectiveness in anticoagulant therapies.
- Neuroprotective Studies : In vivo studies have demonstrated that the compound can ameliorate cognitive deficits induced by neurotoxic agents in rodent models. It was shown to reverse scopolamine-induced deficits in spatial learning and memory tasks, highlighting its potential for treating cognitive disorders .
- Gene Interaction Studies : The compound's structural similarity to naturally occurring amino acids suggests it may play a role in drug development targeting various biological pathways, particularly those involved in gene regulation.
Properties
IUPAC Name |
(3S)-3-aminooxolane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUWXXVBEAYCSQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680185 | |
Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315052-80-2 | |
Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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